molecular formula C25H30N6O B5544094 N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea

N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea

Cat. No. B5544094
M. Wt: 430.5 g/mol
InChI Key: HWYRNEJEGQFOFM-UHFFFAOYSA-N
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Description

Compounds containing urea functionalities alongside pyrimidine and phenyl groups have been extensively studied for their diverse chemical reactions and potential applications in medicinal chemistry. They often serve as key intermediates in the synthesis of heterocyclic compounds and exhibit a range of biological activities.

Synthesis Analysis

The synthesis of related urea derivatives involves reactions of arylsulfonyl isocyanates with amino-substituted pyrimidines or the cyclization of ureas under specific conditions to afford compounds with pyrimidine functionalities (Zeuner & Niclas, 1989). Another approach involves the reaction of acetyl derivatives with amines to prepare pyrido-pyrimidin-4-ones, showcasing the versatility in synthesizing complex urea derivatives (Selič et al., 1997).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques such as mass spectrometry, NMR, and FT-IR spectroscopy. Single-crystal X-ray diffraction is particularly valuable for determining the solid-state structure, revealing the arrangement of atoms and the conformation of the molecule in the crystal lattice (Sun et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of these compounds can vary significantly. Some undergo rearrangement reactions under specific conditions, offering pathways to diverse heterocyclic structures. For example, reactions with dimethyl sulfoxide can afford bis(pyrimidin-4-yl) ureas through a mechanism involving intermediate formation (Zeuner & Niclas, 1989).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray diffraction studies reveal detailed information about the molecular conformation and crystal packing, which influences the compound's physical properties (Sun et al., 2022).

Scientific Research Applications

Synthesis and Characterization

Urea and thiourea derivatives have been synthesized through reactions involving functionalized phenyl isocyanates/isothiocyanates with imatinib intermediates, showing potential antimicrobial and antioxidant activities. These derivatives were characterized using IR, 1H, 13C NMR, and mass spectral data, providing a foundation for further biological evaluation and the development of novel compounds with potential therapeutic applications (Chandrasekhar et al., 2018).

Biological Activity

Research on derivatives of urea, especially those related to imatinib, has demonstrated significant antimicrobial, antioxidant, and potential anticancer activities. These studies contribute to the understanding of urea derivatives as promising compounds in drug discovery, highlighting their role in inhibiting the proliferation of various cancer cell lines and providing a basis for the design of new anticancer agents (Jian Feng et al., 2020).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-17-7-8-22(15-18(17)2)29-25(32)28-21-11-9-20(10-12-21)27-24-26-19(3)16-23(30-24)31-13-5-4-6-14-31/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,26,27,30)(H2,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYRNEJEGQFOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea

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